N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
Description
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a synthetic 1,3,4-thiadiazole derivative characterized by a unique structural framework. The compound features:
- A 1,3,4-thiadiazole core substituted at the 2-position with a benzamide group containing a trifluoromethyl moiety.
- A thioether linkage at the 5-position of the thiadiazole, connected to a 2-(indolin-1-yl)-2-oxoethyl side chain.
Its structural complexity distinguishes it from simpler thiadiazole derivatives, warranting a detailed comparison with analogous compounds.
Properties
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O2S2/c21-20(22,23)14-7-3-2-6-13(14)17(29)24-18-25-26-19(31-18)30-11-16(28)27-10-9-12-5-1-4-8-15(12)27/h1-8H,9-11H2,(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXIBRYFHAWAOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiadiazole Ring: This can be achieved by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Indolin-1-yl Group: This step involves the reaction of the thiadiazole intermediate with indolin-1-yl derivatives, often through nucleophilic substitution or condensation reactions.
Introduction of the Trifluoromethylbenzamide Moiety: This can be accomplished by coupling the thiadiazole-indolin intermediate with trifluoromethylbenzoyl chloride or similar reagents under basic conditions.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, amines, alcohols under appropriate conditions (e.g., acidic, basic, or catalytic).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Properties
Thiadiazole derivatives have been extensively studied for their anticancer activities. N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide has shown promising cytotoxic effects against various cancer cell lines. Research indicates that compounds with similar structures exhibit significant activity against breast and lung carcinoma cells .
Anti-inflammatory and Analgesic Effects
The indole component of the compound is linked to anti-inflammatory properties. Studies have demonstrated that indole derivatives can inhibit inflammatory pathways, making this compound a candidate for developing anti-inflammatory medications.
Antimicrobial Activity
Compounds containing thiadiazole rings have been noted for their antimicrobial properties. The synthesis of related thiadiazole derivatives has shown efficacy against various bacterial strains, indicating potential applications in treating infections .
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer activity of thiadiazole derivatives, compounds were tested against SKNMC (Neuroblastoma), HT-29 (Colon cancer), and PC3 (Prostate cancer) cell lines using the MTT assay. Results indicated that certain derivatives exhibited cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .
Case Study 2: Anti-inflammatory Assessment
A series of indole-containing thiadiazoles were assessed for their anti-inflammatory effects in vitro. The results showed a significant reduction in inflammatory markers, supporting the potential use of these compounds in treating inflammatory diseases .
Comparative Analysis of Thiadiazole Derivatives
Mechanism of Action
The mechanism of action of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s uniqueness lies in its indolin-1-yl and trifluoromethyl substituents. Comparable derivatives include:
Key Observations:
- Trifluoromethyl Group : The target compound and ’s derivative share this electron-withdrawing group, linked to enhanced metabolic stability and target affinity .
- Indolin vs. Indole : The target’s indolin-1-yl group (saturated indole) may confer distinct conformational and electronic properties compared to indole-based derivatives (e.g., ) .
- Thioether Linkage : Variations in the thioether side chain (e.g., benzylthio in vs. piperidinyl-thio in ) influence solubility and receptor interactions .
Physicochemical Properties
- Solubility : Thioether-linked indolin derivatives may exhibit lower aqueous solubility than piperidinyl-thio analogs due to increased aromaticity .
Biological Activity
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a complex organic compound that integrates various pharmacophoric elements, making it a subject of interest in medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential applications based on existing research.
Structural Characteristics
The compound features the following structural components:
- Indole Derivative : Contributes to the compound's interaction with biological targets.
- Thiadiazole Ring : Known for its diverse pharmacological activities.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
The molecular formula for this compound is , with a molecular weight of approximately 385.36 g/mol.
Anticancer Properties
Research indicates that compounds containing thiadiazole and indole moieties exhibit significant anticancer activity. For instance, derivatives of 1,3,4-thiadiazole have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | SK-MEL-2 | 4.27 |
| Compound B | MCF-7 (Breast Cancer) | 0.28 |
| Compound C | A549 (Lung Carcinoma) | 0.52 |
These findings suggest that the presence of specific substituents on the thiadiazole ring can enhance cytotoxicity against cancer cells .
The mechanisms by which thiadiazole derivatives exert their anticancer effects include:
- Inhibition of DNA and RNA Synthesis : Thiadiazoles can interfere with nucleic acid synthesis, which is crucial for cancer cell proliferation .
- Targeting Key Kinases : These compounds may inhibit kinases involved in tumorigenesis .
- Induction of Apoptosis : Some studies have shown that these compounds can induce programmed cell death in cancer cells without affecting normal cells .
Antimicrobial Activity
Compounds similar to this compound have also demonstrated antimicrobial properties against various pathogens:
| Microorganism | Activity (MIC µg/mL) |
|---|---|
| S. aureus (Gram-positive) | 32.6 |
| E. coli (Gram-negative) | 47.5 |
These results indicate that the compound may possess significant antibacterial and antifungal activities .
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of various thiadiazole derivatives on different cancer cell lines. The results indicated that certain modifications to the thiadiazole structure significantly enhanced anticancer potency .
- Antimicrobial Efficacy : In another study, derivatives were tested against common bacterial strains, showing promising results that suggest potential therapeutic applications in treating infections caused by resistant strains .
Q & A
Q. What are the standard synthetic routes for this compound and its intermediates?
The synthesis typically involves multi-step reactions, starting with the formation of thiadiazole cores via cyclization. For example, intermediates like 1,3,4-thiadiazol-2-amines are synthesized by reacting isothiocyanates with hydrazides in ethanol under reflux (yield: ~76%) . Subsequent steps include thioetherification using alkyl/aryl halides or sulfonic acid-mediated cyclization (e.g., concentrated H₂SO₄ at 293–298 K for 24 hours, yielding ~97% pure products) . The trifluoromethylbenzamide moiety is introduced via amide coupling, often using pyridine as a base .
Q. How is purity and structural identity confirmed during synthesis?
- TLC : Monitor reaction progress (e.g., chloroform:acetone, 3:1) .
- Spectroscopy : IR (KBr tablets) for functional groups (e.g., νmax=1670 cm⁻¹ for amide C=O) , ¹H NMR (δ=7.52–7.94 ppm for aromatic protons) , and mass spectrometry (e.g., FAB-MS m/z=384 [M+H]⁺) .
- Elemental analysis : Validate C, H, N, S, and Cl content (±0.3% deviation) .
Q. What in vitro assays evaluate anticancer potential?
Cytotoxicity is assessed against cancer cell lines (e.g., MDA-MB-231, PC3, U87) using MTT assays. IC₅₀ values are calculated for structure-activity relationship (SAR) studies, with derivatives showing activity in the µM range . Positive controls (e.g., doxorubicin) and solvent controls (DMSO) are mandatory .
Advanced Questions
Q. How to optimize reaction conditions for unstable intermediates?
- Co-crystallization : Isolate intermediates as co-crystals (e.g., compounds 4.1 and 4.1a) for X-ray analysis despite instability .
- Adjust stoichiometry : Modify reactant ratios (e.g., 1:1.1 molar ratios for cyclization) to favor product formation .
- Alternative reagents : Replace P₂S₅ with milder thiophiles to prevent side reactions .
Q. How to resolve discrepancies between computational and experimental bioactivity?
- Molecular docking validation : Compare binding poses (e.g., docking into Abl/Src kinases) with experimental IC₅₀ data. Discrepancies may arise from solvation effects or protein flexibility .
- Free-energy perturbation (FEP) : Quantify energy differences between predicted and observed active conformers .
- SAR refinement : Synthesize derivatives with modified substituents (e.g., 4-chlorobenzyl vs. 3-methoxybenzyl thioethers) to validate trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
